2-(Phenylcarbamoyl)benzoic acid
Description
General Overview and Context within Chemical Research
2-(Phenylcarbamoyl)benzoic acid is an organic compound that belongs to the family of aromatic carboxamides. Its structure features a benzoic acid molecule where a phenylcarbamoyl group is attached at the ortho-position. The core of this compound is essentially a derivative of phthalamic acid (2-carbamoylbenzoic acid), where one of the amide hydrogens is substituted by a phenyl group. This structural arrangement, containing a carboxylic acid and an amide group in close proximity, allows for interesting intramolecular interactions, such as hydrogen bonding, which influences its conformation and properties.
The synthesis of this compound and its substituted analogs is commonly achieved through the reaction of phthalic anhydride (B1165640) with an appropriate aniline (B41778) derivative. This straightforward condensation reaction makes the scaffold readily accessible for further chemical modifications. Researchers have characterized these compounds using various spectral analysis techniques and have also employed computational methods like Density Functional Theory (DFT) to study their molecular orbitals, chemical potential, and hardness.
Within the broader context of chemical research, this compound serves as a versatile building block. It is a derivative of benzoic acid, a fundamental structure in organic chemistry that is naturally present in many plants and serves as a precursor to many other organic substances. researchgate.net The presence of three key features—the carboxylic acid group, the amide linkage, and two aromatic rings—provides multiple sites for chemical modification, enabling the creation of large libraries of derivatives for various applications.
Significance and Research Trajectory of this compound and its Derivatives
The significance of this compound in academic research is predominantly linked to the biological activities discovered in its derivatives. The research trajectory has largely focused on synthesizing novel analogs and evaluating their potential in medicinal chemistry.
A major area of investigation has been in the development of new antimicrobial agents. Inspired by the known antimicrobial properties of salicylanilides, researchers have synthesized series of 2-(phenylcarbamoyl)phenyl benzoates. nih.gov These compounds have demonstrated significant in-vitro activity against various mycobacterial strains, including drug-resistant Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) as low as 0.125 µM. nih.gov Notably, some derivatives have also shown efficacy against Gram-positive bacteria like methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The development of amide derivatives has also been a focus, with studies indicating that these amides can be more active than their ester counterparts and may act as drugs themselves rather than as prodrugs in the treatment of tuberculosis.
The research has also branched into exploring other therapeutic areas. For instance, certain organotin(IV) carboxylate derivatives of a related compound, 2-((2-methoxyphenyl)carbamoyl)benzoic acid, have been synthesized and tested for their anticancer activity. Furthermore, a 2-carbamoylbenzoic acid derivative linked to a β-C-glycosyl compound has been investigated as a potential inhibitor for protein tyrosine phosphatase 1B (PTP1B), suggesting a possible application in the development of antidiabetic agents.
The table below summarizes the minimum inhibitory concentrations (MIC) for a selection of this compound derivatives against various microbial strains, highlighting the compound's potential as a scaffold for antimicrobial drug discovery. nih.gov
| Compound | M. tuberculosis H37Ra (µM) | M. avium 330 (µM) | M. kansasii 6509/96 (µM) | S. aureus MRSA (µM) |
| 4-Bromo-2-[4-(trifluoromethyl)phenylcarbamoyl]phenyl 4-nitrobenzoate (B1230335) | 0.25 | 0.5 | 0.5 | >32 |
| 4-Bromo-2-(phenylcarbamoyl)phenyl 4-nitrobenzoate | 0.5 | 1 | 1 | >32 |
| 4-Chloro-2-[4-(trifluoromethyl)phenylcarbamoyl]phenyl 4-nitrobenzoate | 0.25 | 0.5 | 0.5 | 16 |
| 2-[4-(Trifluoromethyl)phenylcarbamoyl]phenyl 4-nitrobenzoate | 0.5 | 1 | 1 | >32 |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(phenylcarbamoyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3/c16-13(15-10-6-2-1-3-7-10)11-8-4-5-9-12(11)14(17)18/h1-9H,(H,15,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSUPUOGOCIFZBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00197080 | |
| Record name | Lemax | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00197080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4727-29-1 | |
| Record name | Phthalanilic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4727-29-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lemax | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004727291 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phthalanilic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26414 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | Lemax | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PHTHALANILIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BL6ZPY93NN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Reaction Pathways for 2 Phenylcarbamoyl Benzoic Acid
Established Synthetic Routes to 2-(Phenylcarbamoyl)benzoic Acid
The most common and established methods for synthesizing this compound involve the reaction of phthalic anhydride (B1165640) with an appropriate amine. This reaction is a classic example of acylation, where the amine acts as a nucleophile, attacking one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring.
The direct reaction between phthalic anhydride and aniline (B41778) is the most straightforward method for producing this compound. In this process, the nucleophilic amino group of aniline attacks one of the electrophilic carbonyl groups of phthalic anhydride. This is followed by a proton transfer, resulting in the opening of the five-membered anhydride ring to form the corresponding amic acid.
The general procedure involves dissolving phthalic anhydride in a suitable solvent, such as tetrahydrofuran (B95107) (THF), and then adding aniline. researchgate.net The mixture is typically heated under reflux for a period, often around one hour, to ensure the reaction goes to completion. researchgate.net After cooling, the product can be isolated by precipitation upon adding the reaction mixture to cold water, followed by filtration. researchgate.net The resulting solid can be further purified by recrystallization.
Reaction Scheme: Phthalic Anhydride + Aniline → this compound
A similar synthetic strategy is employed to create derivatives of this compound. For instance, reacting phthalic anhydride with 4-amino acetophenone (B1666503) yields 2-[(4-acetylphenyl)carbamoyl]benzoic acid. anjs.edu.iq This reaction is the first step in the synthesis of more complex molecules like new Schiff's bases. anjs.edu.iq The underlying mechanism is identical to the reaction with aniline, involving the nucleophilic attack of the amino group on the anhydride.
The synthesis is typically carried out by reacting equimolar amounts of phthalic anhydride and 4-amino acetophenone. The reaction can be performed in a suitable solvent and may involve heating to drive the reaction forward. The resulting phthalamic acid derivative is a key intermediate for further chemical transformations. anjs.edu.iq
Microwave-Assisted Synthesis Approaches
Modern synthetic chemistry increasingly utilizes microwave irradiation to accelerate reactions, improve yields, and promote greener chemical processes. arkat-usa.org Microwave-assisted synthesis is highly applicable to the formation of amide bonds and the hydrolysis of amides to form carboxylic acids. ijprdjournal.comrasayanjournal.co.inajrconline.org
The use of microwave heating can significantly reduce reaction times for amide synthesis, often from hours to just a few minutes, by enabling rapid and uniform heating of the reaction mixture. arkat-usa.orgijprdjournal.com This efficient energy transfer can lead to better control over reaction conditions and potentially higher product yields. ijprdjournal.com For the synthesis of this compound, a microwave-assisted approach would involve irradiating a mixture of phthalic anhydride and aniline, likely in a solvent that couples effectively with microwaves or under solvent-free conditions. rasayanjournal.co.innih.gov This method offers a rapid and energy-efficient alternative to conventional heating. ijprdjournal.com
| Synthesis Method | Time | Energy Input | Key Advantage |
| Conventional Heating | Hours | High | Established methodology |
| Microwave-Assisted | Minutes | Lower | Speed, Energy Efficiency ijprdjournal.com |
Solvent-Free Reaction Conditions in Synthesis
Eliminating organic solvents is a key principle of green chemistry, reducing waste and potential environmental harm. Solvent-free, or solid-state, reactions are an attractive alternative for the synthesis of this compound. This approach is particularly feasible for this reaction as both reactants, phthalic anhydride and aniline (in its solid form or as a liquid), can be mixed directly.
A solvent-free synthesis can be achieved by grinding the solid reactants together, sometimes with gentle heating to initiate the reaction. wjpmr.com This method, known as mechanochemistry, uses mechanical energy to drive the chemical transformation. nih.gov For the synthesis of this compound, phthalic anhydride and aniline could be combined in a mortar and pestle and ground until a solid product is formed. This technique is not only environmentally friendly but also simplifies the work-up procedure, as the product is often obtained in a pure form without the need for solvent removal. Such solvent-free methods have been successfully applied to other reactions, including the synthesis of amides. nih.gov
Green Chemistry Principles in the Synthesis of this compound
The synthesis of this compound can be analyzed and improved through the lens of the 12 Principles of Green Chemistry. wjpmr.comresearchgate.net
Atom Economy : The reaction of phthalic anhydride with aniline is a prime example of a highly atom-economical reaction. It is an addition reaction where all the atoms of the reactants are incorporated into the final product, resulting in a theoretical atom economy of 100%.
Safer Solvents and Auxiliaries : Traditional syntheses may use solvents like THF. Green alternatives would include using safer solvents like water or ethanol (B145695) if conditions permit, or ideally, conducting the reaction under solvent-free conditions. nih.govresearchgate.net
Energy Efficiency : Employing microwave-assisted synthesis instead of conventional refluxing significantly reduces energy consumption and reaction times. ijprdjournal.comnih.gov A solvent-free reaction at room temperature would be the most energy-efficient approach.
Waste Prevention : The high atom economy of the reaction inherently minimizes waste. Adopting solvent-free conditions further reduces waste generation by eliminating the need for solvent purchase, purification, and disposal. nih.gov
By integrating these principles, the synthesis can be made more sustainable and environmentally benign. rsc.org
Optimization of Reaction Conditions and Yields
Optimizing reaction conditions is crucial for maximizing product yield and purity while minimizing costs and environmental impact. For the synthesis of this compound, several parameters can be systematically varied. scielo.br
Key parameters for optimization include:
Solvent : The choice of solvent can influence reaction rate and product solubility. While THF is common, other solvents could be tested for better performance or greener profiles. Acetonitrile has been shown to be a good solvent in similar reactions. scielo.br
Temperature : The reaction is typically heated, but the optimal temperature needs to be determined to achieve a high yield in the shortest time without promoting side reactions, such as dehydration of the product to form the corresponding phthalimide.
Reaction Time : Studies can determine the minimum time required for the reaction to reach completion, avoiding unnecessary energy consumption and potential product degradation. scielo.br Reaction times can be drastically reduced from hours to minutes using techniques like microwave heating. ijprdjournal.com
Stoichiometry of Reactants : While a 1:1 molar ratio is theoretical, slight adjustments might be necessary to compensate for the purity of starting materials or to drive the reaction to completion.
A systematic study, potentially using a factorial design approach, could efficiently identify the optimal set of conditions. nih.gov
| Parameter | Range/Options | Goal | Reference |
| Solvent | THF, Acetonitrile, Ethanol, Solvent-free | Maximize yield, minimize environmental impact | scielo.br |
| Temperature | Room Temperature to Reflux | High conversion, minimal side products | researchgate.net |
| Time | 5 min (MW) - several hours (Conventional) | Reach completion efficiently | ijprdjournal.comscielo.br |
| Catalyst | None, Mild Acid/Base | Increase reaction rate if necessary | nih.gov |
Gram-Scale Synthesis Considerations
The synthesis of this compound, also known as N-phenylphthalamic acid, on a gram scale primarily involves the reaction of phthalic anhydride with aniline. researchgate.net This method is a straightforward and common approach for forming the amide linkage by nucleophilic acyl substitution. The considerations for scaling this synthesis from a laboratory millimole scale to a larger gram-scale preparation involve careful management of reaction conditions to ensure safety, efficiency, and high purity of the final product.
A common laboratory-scale procedure involves reacting phthalic anhydride with an aniline derivative in a suitable solvent, such as tetrahydrofuran (THF), under reflux. researchgate.net For a gram-scale synthesis, the reaction can be proportionally scaled up. For instance, a synthesis targeting a substantial yield would begin with a significant quantity of phthalic anhydride.
The general reaction is as follows:
Phthalic Anhydride + Aniline → this compound
Key considerations for this scale-up include:
Solvent Volume and Mixing: A larger reaction volume requires efficient stirring to ensure the reactants are homogeneously mixed and to maintain a consistent temperature throughout the reaction vessel.
Heat Transfer: The reaction is typically conducted under reflux. researchgate.net On a larger scale, managing the heat input and dissipation is crucial to maintain a steady reflux without overheating, which could lead to side reactions or solvent loss. A larger heating mantle and condenser are necessary.
Product Isolation and Purification: After the reaction is complete, the product is typically precipitated by pouring the cooled reaction mixture into cold water. researchgate.net On a gram scale, this requires a sufficiently large volume of cold water to ensure complete precipitation. The subsequent filtration must be able to handle a larger mass of solid product. Purification is often achieved by washing with a solvent like diethyl ether to remove unreacted starting materials and by-products. researchgate.net
A representative gram-scale synthesis procedure is detailed below.
Reaction Parameters for Gram-Scale Synthesis
| Parameter | Value/Condition | Source |
| Reactant 1 | Phthalic Anhydride | researchgate.net |
| Reactant 2 | Aniline | researchgate.net |
| Solvent | Tetrahydrofuran (THF) | researchgate.net |
| Reaction Time | ~1 hour | researchgate.net |
| Reaction Temp. | Reflux | researchgate.net |
| Work-up | Precipitation in cold water | researchgate.net |
| Purification | Washing with Diethyl Ether | researchgate.net |
In a specific example of a related synthesis, 2.00 g (13.51 mmol) of phthalic anhydride was reacted with 1.43 ml (13.51 mmol) of 2-chloroaniline (B154045) in 20 ml of THF. researchgate.net The mixture was refluxed for one hour, cooled, and then poured into 10 ml of cold water to precipitate the product, which was subsequently filtered and purified. researchgate.net Scaling this to produce, for example, approximately 100 grams of this compound would require proportionally increasing the starting materials and solvent volumes, while carefully monitoring the reaction parameters. The yield for a similar synthesis of 2-[(2-methoxyphenyl) carbamoyl] benzoic acid was reported as 71%. researchgate.net
Structural Elucidation and Spectroscopic Characterization in Research
Advanced Spectroscopic Techniques for Characterization
Modern analytical methods offer a non-destructive means to probe the molecular architecture of 2-(Phenylcarbamoyl)benzoic acid. These techniques, including UV-Visible, Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy, each provide unique and complementary information about the compound's structure and electronic environment.
UV-Visible Spectroscopy for Electronic Transitions
UV-Visible spectroscopy is a key technique for investigating the electronic transitions within a molecule. libretexts.org When a molecule absorbs ultraviolet or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. libretexts.org The specific wavelengths of light absorbed correspond to the energy differences between these electronic states and are characteristic of the molecule's chromophores—the parts of the molecule that absorb light. libretexts.org
For aromatic compounds like this compound, the most significant electronic transitions are typically π → π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. pharmatutor.org These transitions are often intense and can be influenced by the presence of substituents on the aromatic rings and the extent of conjugation in the molecule. libretexts.orgpharmatutor.org The presence of both a phenyl ring and a substituted benzoic acid moiety in this compound suggests a complex UV-Visible spectrum resulting from these π → π* transitions. The less intense n → π* transitions, involving the excitation of a non-bonding electron (from the oxygen or nitrogen atoms) to a π* antibonding orbital, may also be observed, typically at longer wavelengths. pharmatutor.org
Studies on similar molecules, such as benzoic acid itself, show characteristic absorption bands in the UV region. rsc.org For instance, benzoic acid in an acidic aqueous solution exhibits distinct absorption bands, which are attributed to these electronic transitions. rsc.org The specific absorption maxima (λmax) for this compound would provide valuable information about its electronic structure and the influence of the phenylcarbamoyl group on the benzoyl chromophore.
A related compound, 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid, has an absorption maximum (λmax) at 245 nm, which corresponds to a large energy band gap. nih.gov This is attributed to the high degree of π-conjugation and polarization within the molecule. nih.gov
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule. slideshare.net It works on the principle that chemical bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the molecules absorb energy at frequencies corresponding to their natural vibrational modes.
The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups: the carboxylic acid and the amide.
Carboxylic Acid Group:
A very broad O-H stretching vibration is typically observed in the region of 3300-2500 cm⁻¹, which is a hallmark of a carboxylic acid due to strong hydrogen bonding. docbrown.info
A strong and sharp C=O (carbonyl) stretching band is expected between 1710 and 1680 cm⁻¹ for an aromatic carboxylic acid. spectroscopyonline.com
The C-O stretching vibration appears in the 1320-1210 cm⁻¹ range. spectroscopyonline.com
Amide Group:
The N-H stretching vibration of a secondary amide typically appears as a single sharp band around 3300 cm⁻¹.
The amide I band (primarily C=O stretching) is a very strong absorption that occurs in the range of 1680-1630 cm⁻¹.
The amide II band (a combination of N-H bending and C-N stretching) is found between 1570 and 1515 cm⁻¹.
For comparison, the IR spectrum of benzoic acid shows a broad O-H stretch from approximately 3071 cm⁻¹ down to 2940 cm⁻¹ and a C=O stretch at 1670 cm⁻¹. researchgate.net
The following table summarizes the expected and observed IR absorption bands for key functional groups in compounds related to this compound.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Observed in Benzoic Acid (cm⁻¹) |
| Carboxylic Acid | O-H Stretch | 3300-2500 (broad) | ~3300-2500 (broad) docbrown.info |
| C=O Stretch | 1710-1680 | 1685 spectroscopyonline.com | |
| C-O Stretch | 1320-1210 | 1292 spectroscopyonline.com | |
| Amide (Secondary) | N-H Stretch | ~3300 (sharp) | N/A |
| C=O Stretch (Amide I) | 1680-1630 | N/A | |
| Aromatic Ring | C-H Stretch | >3000 | 3071 spectroscopyonline.com |
This detailed analysis of the IR spectrum allows for the unambiguous confirmation of the presence of the carboxylic acid and amide functional groups within the molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the carbon and hydrogen framework of a molecule. It is based on the principle that atomic nuclei with a property called "spin" will align themselves in an applied magnetic field and can be excited by radiofrequency radiation. The precise frequency at which a nucleus absorbs energy is its chemical shift, which is highly sensitive to the local electronic environment.
Proton NMR (¹H-NMR) provides information about the different types of hydrogen atoms in a molecule. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of a proton. docbrown.info
For this compound, distinct signals are expected for the protons of the two aromatic rings, the amide N-H proton, and the carboxylic acid O-H proton.
Carboxylic Acid Proton (-COOH): This proton is highly deshielded and typically appears as a broad singlet far downfield, often above 10 ppm. docbrown.info For benzoic acid, this proton is observed around 13.17 ppm in DMSO. rsc.org
Amide Proton (-NH-): The chemical shift of the amide proton can vary but is generally found in the region of 7.5-8.5 ppm.
Aromatic Protons: The protons on the two benzene (B151609) rings will appear in the aromatic region, typically between 7.0 and 8.5 ppm. The specific chemical shifts and splitting patterns will depend on the substitution pattern and the electronic effects of the carboxyl and amide groups. Protons ortho to the electron-withdrawing carbonyl groups will be shifted further downfield. docbrown.info
The following table presents typical ¹H-NMR chemical shifts for related structures, which can be used to predict the spectrum of this compound.
| Proton Type | Typical Chemical Shift (ppm) | Example Compound | Observed Shift (ppm) | Solvent |
| Carboxylic Acid (-COOH) | >10 | Benzoic Acid | 13.17 (s, 1H) | DMSO rsc.org |
| Amide (-NH-) | 7.5 - 8.5 | - | - | - |
| Aromatic (ortho to COOH) | Downfield in aromatic region | Benzoic Acid | 8.16 (m, 2H) | DMSO rsc.org |
| Aromatic (meta, para) | Aromatic region | Benzoic Acid | 7.74 - 7.46 (m, 3H) | DMSO rsc.org |
s = singlet, m = multiplet
Carbon-13 NMR (¹³C-NMR) provides information about the different carbon environments in a molecule. docbrown.info Due to the low natural abundance of the ¹³C isotope, the spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets where each peak corresponds to a unique carbon atom. docbrown.info
In the ¹³C-NMR spectrum of this compound, distinct signals are expected for the carbonyl carbons, the aromatic carbons, and the carboxyl carbon.
Carboxyl Carbon (-COOH): This carbon is highly deshielded and appears in the range of 170-185 ppm. libretexts.org For benzoic acid, this peak is observed around 169.1 ppm in DMSO. rsc.org
Amide Carbonyl Carbon (-C=O): The amide carbonyl carbon also appears in a similar region to the carboxylic acid carbon.
Aromatic Carbons: The carbons of the benzene rings will resonate in the region of 125-150 ppm. libretexts.org The carbon attached to the carboxyl group (ipso-carbon) and the carbons ortho and para to it will have distinct chemical shifts due to the electronic effects of the substituent. docbrown.info
The table below shows representative ¹³C-NMR chemical shifts for benzoic acid.
| Carbon Type | Typical Chemical Shift (ppm) | Observed in Benzoic Acid (ppm) | Solvent |
| Carboxylic Acid (-COOH) | 170-185 | 169.1 | DMSO rsc.org |
| Aromatic (C-COOH) | 125-150 | 133.9 | DMSO rsc.org |
| Aromatic (ortho) | 125-150 | 129.1 | DMSO rsc.org |
| Aromatic (meta) | 125-150 | 128.2 | DMSO rsc.org |
| Aromatic (para) | 125-150 | 133.4 | DMSO rsc.org |
To further refine the structural assignment of complex molecules, experimental NMR data can be compared with theoretical calculations. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with Self-Consistent Field (SCF) methods like Density Functional Theory (DFT), is a powerful computational tool for predicting NMR chemical shifts. researchgate.net
These calculations determine the magnetic shielding tensors for each nucleus in a molecule based on its optimized geometry. The calculated shielding values are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). By comparing the theoretically predicted ¹H and ¹³C NMR spectra with the experimental data, a more confident and detailed assignment of the spectral signals to specific atoms in the molecule can be achieved. researchgate.net This approach is particularly valuable for resolving ambiguities in the assignment of signals for structurally complex molecules or for differentiating between possible isomers. researchgate.net Recent studies have demonstrated the effectiveness of GIAO/DFT calculations in accurately predicting chemical shifts for substituted benzoic acid derivatives. nih.gov
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns
Mass spectrometry is a crucial tool for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For this compound (C₁₄H₁₁NO₃), the molecular weight is 241.24 g/mol . nih.govnist.gov In electron impact mass spectrometry, the molecule undergoes ionization to form a molecular ion (M⁺˙), which then fragments in predictable ways.
The fragmentation of this compound is influenced by the presence of its key functional groups: a carboxylic acid and an amide. The analysis of related compounds, such as benzoic acid and N-phenyl amides, provides insight into its expected fragmentation pathways. pharmacy180.comdocbrown.info
Key fragmentation processes include:
Loss of a hydroxyl radical (•OH): A common fragmentation for carboxylic acids involves the loss of an •OH group (mass of 17) from the molecular ion, resulting in a prominent acylium ion. docbrown.info
Loss of a carboxyl group (•COOH): The expulsion of the entire carboxylic acid group as a radical (mass of 45) can also occur.
Amide bond cleavage: Scission of the C-N amide bond can lead to fragments corresponding to the benzoyl portion and the phenylamino (B1219803) portion.
Rearrangement and cyclization: Intramolecular reactions can lead to the formation of stable, cyclic fragment ions. Studies on similar 2-(phenyl)benzoic acid derivatives show the formation of an abundant fragment ion at m/z 197 through an ipso substitution mechanism. researchgate.net
Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound
| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Formula of Lost Neutral/Radical | Mass of Lost Fragment (amu) |
| 241 | [C₁₄H₁₁NO₃]⁺˙ (Molecular Ion) | - | 0 |
| 224 | [C₁₄H₁₀NO₂]⁺ | •OH | 17 |
| 196 | [C₁₃H₁₁NO]⁺˙ | •COOH | 45 |
| 105 | [C₇H₅O]⁺ | •C₇H₆NO₂ | 136 |
| 77 | [C₆H₅]⁺ | •C₈H₆NO₃ | 164 |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides unambiguous proof of a molecule's connectivity and its three-dimensional structure in the solid state. While a specific crystal structure for this compound is not available in the provided search results, analysis of closely related compounds like benzoic acid and other N-aryl amides allows for a detailed prediction of its solid-state characteristics. uky.eduresearchgate.net
Based on extensive studies of benzoic acid and its derivatives, this compound is anticipated to crystallize in a centrosymmetric space group. researchgate.net Carboxylic acids frequently crystallize in the monoclinic system, with P2₁/c being a very common space group for such compounds. researchgate.net This arrangement allows for efficient packing, often facilitated by the formation of hydrogen-bonded dimers.
Table 2: Predicted Crystallographic Parameters for this compound
| Parameter | Predicted Value/System | Basis of Prediction |
| Crystal System | Monoclinic | Common for benzoic acid derivatives researchgate.net |
| Space Group | P2₁/c | Common for centrosymmetric dimer formation researchgate.net |
In the solid state, the molecule is not expected to be planar. Steric hindrance between the two phenyl rings, which are linked by the amide bridge, forces a twisted conformation. uky.edu The dihedral angle between the planes of the two aromatic rings is a key conformational parameter. Furthermore, intramolecular hydrogen bonding can influence the orientation of the amide and carboxylic acid groups. Theoretical calculations on similar molecules show that a low-energy conformation often involves the carboxyl group being coplanar with its attached phenyl ring to maximize stability. nih.gov The amide N-H bond and the carboxylic O-H bond will adopt specific torsion angles relative to the phenyl rings to facilitate intermolecular hydrogen bonding.
The crystal packing of this compound is expected to be dominated by a network of intermolecular hydrogen bonds. The most significant of these is the formation of a robust centrosymmetric dimer through a pair of O-H···O hydrogen bonds between the carboxylic acid groups of two separate molecules. uky.eduresearchgate.net This "acid-acid homosynthon" is a hallmark of the solid-state structure of most carboxylic acids.
Table 3: Expected Intermolecular Hydrogen Bonds in Crystalline this compound
| Donor | Acceptor | Type of Interaction | Significance |
| Carboxyl O-H | Carboxyl C=O | O-H···O | Forms strong centrosymmetric dimers uky.eduresearchgate.net |
| Amide N-H | Carboxyl C=O or Amide C=O | N-H···O | Links dimers into extended networks researchgate.net |
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound, thereby verifying its empirical and molecular formula. For this compound, the molecular formula is C₁₄H₁₁NO₃. nih.govnist.gov The theoretical elemental composition can be calculated from the atomic weights of carbon, hydrogen, nitrogen, and oxygen and the compound's molecular weight (241.246 g/mol ). This experimental data must match the theoretical values within a narrow margin of error to confirm the purity and identity of a synthesized sample.
Table 4: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight ( g/mol ) | Count | Total Mass ( g/mol ) | Mass Percentage (%) |
| Carbon | C | 12.011 | 14 | 168.154 | 69.70% |
| Hydrogen | H | 1.008 | 11 | 11.088 | 4.60% |
| Nitrogen | N | 14.007 | 1 | 14.007 | 5.81% |
| Oxygen | O | 15.999 | 3 | 47.997 | 19.89% |
| Total | - | - | - | 241.246 | 100.00% |
Computational and Theoretical Investigations of 2 Phenylcarbamoyl Benzoic Acid
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a prominent computational method used to examine the electronic structure of many-body systems. For 2-(Phenylcarbamoyl)benzoic acid and its derivatives, DFT calculations have been employed to predict various molecular properties with a high degree of accuracy. researchgate.net
Theoretical geometry optimization of this compound is performed to find the most stable three-dimensional arrangement of its atoms, corresponding to the minimum energy state. Studies have utilized the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with the 6-31G(d,p) basis set to calculate optimized geometric parameters like bond lengths and bond angles. researchgate.net These calculations are crucial as they provide the foundational structure for all other computational property predictions. For instance, in related substituted 2-(phenylcarbamoyl)benzoic acids, the bond angle between the carbonyl carbon, amido nitrogen, and the hydrogen attached to the nitrogen (C-N-H) was calculated to be around 116-117°. researchgate.net
| Parameter | Bond | Calculated Value (B3LYP/6-31G(d,p)) |
| Bond Angle | C-N-H | 117.34° |
This interactive table is based on data for a closely related structure reported in DFT studies. researchgate.net
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for predicting chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, can accept electrons. libretexts.org
The energy of the HOMO is associated with the molecule's ionization potential and nucleophilicity, while the LUMO's energy relates to its electron affinity and electrophilicity. youtube.com The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net For derivatives of this compound, the HOMO-LUMO energies have been calculated using DFT at the B3LYP/6-31G(d,p) level to analyze their reactivity. researchgate.net
Table 2: Frontier Molecular Orbital Energies for a this compound Derivative Note: Data is for a representative related compound, 2-[(2-hydroxyphenyl) carbamoyl] benzoic acid.
| Molecular Orbital | Energy (eV) |
| EHOMO | -6.13 |
| ELUMO | -1.90 |
| Energy Gap (ΔE) | 4.23 |
This interactive table is based on data for a closely related structure reported in DFT studies. researchgate.net
From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated. researchgate.net
Electronic Chemical Potential (μ) : This descriptor measures the escaping tendency of electrons from an equilibrium system. It is calculated as μ = (EHOMO + ELUMO) / 2.
Chemical Hardness (η) : Hardness is associated with the resistance of a molecule to change its electron distribution. researchgate.net It is a measure of the molecule's stability and reactivity, calculated as η = (ELUMO - EHOMO) / 2. Molecules with a large HOMO-LUMO gap are considered "hard," and those with a small gap are "soft."
Chemical Softness (S) : Softness is the reciprocal of hardness (S = 1/η) and indicates a molecule's polarizability.
These parameters have been calculated for derivatives of this compound to provide a quantitative measure of their reactivity. researchgate.net
The global electrophilicity index (ω) is a measure of the energy lowering of a molecule when it accepts electrons from the environment. It is defined as ω = μ² / (2η). researchgate.net This index helps to quantify the electrophilic character of a molecule. A higher electrophilicity index indicates a greater capacity to act as an electrophile. This index has been calculated for substituted 2-(phenylcarbamoyl)benzoic acids using the chemical potential and hardness values derived from DFT calculations. researchgate.net
Table 3: Calculated Global Reactivity Descriptors for a this compound Derivative Note: Data is for a representative related compound, 2-[(2-hydroxyphenyl) carbamoyl] benzoic acid.
| Descriptor | Symbol | Value |
| Chemical Potential | μ | -4.015 eV |
| Chemical Hardness | η | 2.115 eV |
| Chemical Softness | S | 0.473 eV⁻¹ |
| Electrophilicity Index | ω | 3.809 eV |
This interactive table is based on data for a closely related structure reported in DFT studies. researchgate.net
Molecular Dynamics Simulations and Conformational Studies
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. mdpi.com These simulations provide detailed information on the conformational dynamics and stability of molecules like this compound. nih.gov By simulating the interactions within the molecule and with its environment (like a solvent), MD can predict stable conformations, flexibility, and potential binding modes. nih.gov
For related systems, MD simulations have been used to analyze the stability of complexes by monitoring parameters like the root-mean-square deviation (RMSD). nih.govresearchgate.net A stable RMSD value over the course of a simulation suggests that the molecule has reached an equilibrium state and the complex is stable. researchgate.net Conformational analysis, often coupled with DFT, helps identify the lowest energy conformations (the most stable shapes) of the molecule by analyzing the potential energy surface as a function of specific dihedral angles. researchgate.netresearchgate.net
Quantum Chemical Calculations for Spectroscopic Prediction
Quantum chemical calculations, particularly DFT, are highly effective in predicting spectroscopic properties. Theoretical vibrational (FT-IR) and nuclear magnetic resonance (¹H NMR) spectra can be calculated and compared with experimental data to confirm the molecular structure. researchgate.net
For derivatives of this compound, theoretical FT-IR spectra have been calculated at the DFT/B3LYP/6-31G(d,p) level. researchgate.net For example, the characteristic vibrational frequencies for the carbonyl groups in a related structure were predicted and found to coincide well with experimental values. researchgate.net Similarly, GIAO/SCF (Gauge-Independent Atomic Orbital/Self-Consistent Field) calculations are used to predict ¹H NMR chemical shifts. researchgate.net This comparison between theoretical and experimental spectra serves as a powerful tool for structural validation.
Computational Prediction of Biological Activity and Interactions
Computational methods are powerful tools in modern drug discovery and chemical biology, allowing for the prediction of potential biological activities and interactions of molecules before their synthesis and in vitro testing. These in silico approaches, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, provide valuable insights into how a compound like this compound and its derivatives might behave in a biological system.
Molecular Docking Studies and Antioxidant Potential
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used to predict the interaction between a small molecule ligand and a protein target.
In one study, a series of analogs based on the this compound core were designed and evaluated for their potential as antioxidant agents through molecular modeling. tandfonline.com The researchers performed molecular docking studies to assess how these compounds would bind to the active site of human Peroxiredoxin-5 (PDB ID: 3MNG), an important antioxidant enzyme involved in protection against oxidative stress. tandfonline.comproteopedia.orgnih.gov The docking results revealed that specific analogs could selectively bind to crucial amino acid residues within the enzyme's active site. tandfonline.com For instance, compounds 8c and 9a from the study were identified as having strong binding interactions, suggesting their potential as potent antioxidants. tandfonline.com This computational prediction was later supported by in vitro antioxidant assays, where these compounds showed high activity. tandfonline.com
Table 1: Predicted Interactions of this compound Analogs with Peroxiredoxin-5 (3MNG)
| Compound | Predicted Activity | Key Interactions |
| 8c | Antioxidant | Binds to crucial amino acid residues in the active site. |
| 9a | Antioxidant | Binds to crucial amino acid residues in the active site. |
| 9b | Antioxidant | Showed high antioxidant activity in subsequent in vitro tests. |
Quantitative Structure-Activity Relationship (QSAR) Analysis
QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. nih.govdergipark.org.tr These models are used to predict the activity of new compounds and to understand which structural features are important for their biological function.
While specific QSAR studies focusing solely on this compound are limited, research on structurally similar benzoylaminobenzoic acid derivatives provides significant insights. These compounds have been investigated as potential inhibitors of β-ketoacyl-acyl carrier protein synthase III (FabH), an essential enzyme in bacterial fatty acid biosynthesis, making it an attractive target for new antibacterial agents. nih.govnih.gov
QSAR studies on these series of compounds have revealed several key structural determinants for their inhibitory activity against FabH and their antibacterial effects. nih.gov The findings from these computational analyses are summarized below:
Hydrophobicity and Molar Refractivity: An increase in the hydrophobicity and molar refractivity of the compounds was correlated with increased inhibitory activity. nih.gov
Aromaticity: A higher degree of aromaticity in the structure was also found to be conducive to inhibitory action. nih.gov
Substituent Effects: The presence of a hydroxyl (-OH) group on the phenyl ring was shown to be favorable for activity. Conversely, the presence of heteroatoms like nitrogen, oxygen, or sulfur at certain positions was found to decrease the inhibitory activity. nih.gov
Table 2: Key Findings from QSAR Studies on Benzoylaminobenzoic Acid Derivatives
| Structural Feature | Impact on FabH Inhibitory Activity | Reference |
| Increased Hydrophobicity | Increases activity | nih.gov |
| Increased Molar Refractivity | Increases activity | nih.gov |
| Increased Aromaticity | Increases activity | nih.gov |
| Presence of -OH group | Increases activity | nih.gov |
| Presence of N, O, or S at R(1) | Decreases activity | nih.gov |
Reactivity and Mechanistic Studies of 2 Phenylcarbamoyl Benzoic Acid
Reaction Pathways and Transformation Mechanisms
The principal synthesis route to 2-(phenylcarbamoyl)benzoic acid and its substituted analogues involves the reaction of phthalic anhydride (B1165640) with an appropriate aniline (B41778) (e.g., o-aminophenol, o-anisidine, o-chloroaniline). researchgate.net This reaction proceeds by the nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring to form the phthalamic acid product. researchgate.net
A key transformation mechanism for this compound is its intramolecular cyclization. In the presence of acid, such as acetic acid, the compound readily undergoes dehydration to form the corresponding N-phenylphthalimide. nih.gov This reaction involves the nucleophilic attack of the amide nitrogen onto the carboxylic acid carbon, followed by the elimination of a water molecule. The stability of the resulting five-membered imide ring is a significant driving force for this transformation.
Theoretical studies using Density Functional Theory (DFT) have been employed to analyze the molecular structure and reactivity of these compounds. Calculations of frontier molecular orbitals (HOMO and LUMO) help in understanding the electronic properties and predicting the reactivity of the molecule, such as its chemical hardness and electrophilicity. researchgate.net
Derivatization Strategies of this compound
The structure of this compound offers multiple sites for chemical modification, allowing for the synthesis of a wide range of derivatives. These strategies include reactions at the carboxylic acid group, the amide linkage, and the aromatic rings.
The carboxylic acid group of this compound can undergo esterification, a fundamental reaction in organic chemistry. This typically involves reacting the acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid, to produce an ester and water. rdd.edu.iquokerbala.edu.iq The general mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity, followed by nucleophilic attack from the alcohol. rdd.edu.iq
A significant derivatization strategy involves the esterification of related phenolic compounds. Based on the antimicrobial activity of salicylanilides (2-hydroxy-N-phenylbenzamides), novel esters have been synthesized. In this approach, substituted salicylanilides, which are structurally analogous to hydroxylated this compound, are esterified with various 4-substituted benzoic acids to yield 2-(phenylcarbamoyl)phenyl benzoates. nih.govscirp.org For instance, 4-Bromo-2-[4-(trifluoromethyl)phenylcarbamoyl]phenyl 4-nitrobenzoate (B1230335) has been synthesized and shown to have potent antimycobacterial activity. scirp.org
| Parent Salicylanilide (B1680751) | Esterifying Acid | Resulting Ester Product |
|---|---|---|
| 4-Bromo-N-[4-(trifluoromethyl)phenyl]salicylamide | 4-Nitrobenzoic acid | 4-Bromo-2-[4-(trifluoromethyl)phenylcarbamoyl]phenyl 4-nitrobenzoate |
| 5-Chlorosalicylanilide | 4-Chlorobenzoic acid | 4-Chloro-2-(phenylcarbamoyl)phenyl 4-chlorobenzoate |
| N-(4-chlorophenyl)-3-hydroxynaphthalene-2-carboxamide | 4-Nitrobenzoic acid | 1-[(4-Chlorophenyl)carbamoyl]naphthalen-2-yl 4-nitrobenzoate |
The carboxylate group of benzoic acid and its derivatives can coordinate with metal ions to form metal complexes. Copper(II) benzoate, for example, can be prepared by reacting copper(II) sulfate (B86663) with potassium benzoate. researchgate.net These complexes can adopt various structures, with one common form being the "Chinese lantern" structure, where two copper centers are bridged by four carboxylate ligands. researchgate.net
This compound, possessing both a carboxylate group and an amide group, can act as a ligand for metal ions like copper(II). The coordination can occur through the oxygen atoms of the carboxylate group. The amide group also provides potential coordination sites through its oxygen or nitrogen atoms. The synthesis of new mononuclear Cu(II) complexes often involves the reaction of a copper salt with the ligand in a suitable solvent mixture, such as ethanol-water. The resulting complexes can exhibit various geometries, such as distorted square pyramidal, depending on the coordination environment of the copper ion. The formation of these metal complexes can significantly alter the chemical and biological properties of the parent molecule.
| Metal Salt | Ligand Source | General Reaction | Reference |
|---|---|---|---|
| Copper(II) sulfate pentahydrate | Potassium benzoate | Aqueous combination leading to precipitation of hydrated copper benzoate. | researchgate.net |
| Copper(II) chloride dihydrate | 2-Iminocoumarin derivatives | Reaction in solvents like DMF or methanol (B129727) at room temperature or with gentle heating. | |
| Copper(II) nitrate | 4-Chlorobenzoic acid and benzimidazole | Step-wise reaction in an ethanol-water solvent at room temperature. |
Derivatization through substitution can occur on the carboxylic acid group or the aromatic rings of this compound.
Reactions at the Carboxyl Group: The carboxylic acid can be converted into a more reactive acyl chloride by treatment with reagents like thionyl chloride. This acyl chloride is a versatile intermediate that can then be reacted with various nucleophiles. For example, reaction with ammonium (B1175870) thiocyanate (B1210189) followed by primary aromatic amines can produce a series of novel thioureide derivatives.
Reactions on the Aromatic Rings: The existing functional groups on the two benzene (B151609) rings direct the position of further electrophilic aromatic substitution. The carboxylic acid group on the first ring is an electron-withdrawing, meta-directing group. Therefore, reactions like nitration or halogenation on this ring would primarily occur at the position meta to the carboxyl group. The reactivity of the second (phenyl) ring depends on its own substituents.
Carbamate (B1207046) Formation: A related synthetic strategy involves the formation of a carbamate linkage. For instance, 3- and 4-((phenylcarbamoyl)oxy)benzoic acids can be synthesized in a multi-step process starting from hydroxybenzoic acids. This involves protecting the carboxylic acid, reacting the hydroxyl group with a phenyl isocyanate to form the carbamate, and then deprotecting the acid.
Chalcones: Chalcones are α,β-unsaturated ketones that serve as precursors for flavonoids and other biologically active compounds. Their synthesis is typically achieved through a base-catalyzed Claisen-Schmidt condensation between an acetophenone (B1666503) and a benzaldehyde (B42025). To synthesize a chalcone (B49325) derivative of this compound, the parent molecule would first need to be functionalized to contain either an acetophenone or a benzaldehyde moiety. For example, if a 2-(phenylcarbamoyl)benzoyl group were attached to an acetophenone, it could then be condensed with a substituted benzaldehyde to yield the target chalcone.
Benzooxazepines: Benzooxazepines are seven-membered heterocyclic compounds containing oxygen and nitrogen. While the direct cyclization of this compound into a benzooxazepine is not a commonly reported pathway, related structures such as 1,3-oxazepine-4,7-diones can be synthesized. The general method for preparing these seven-membered rings is the pericyclic [2+5] cycloaddition reaction between a Schiff base (imine) and an acid anhydride, such as maleic or phthalic anhydride, in a solvent like dry benzene. The Schiff base itself is first prepared by condensing a primary amine with an aldehyde.
The primary method for synthesizing this compound (N-phenylphthalamic acid) and its derivatives is the straightforward reaction between phthalic anhydride and a primary aromatic amine (aniline) or a substituted aniline. researchgate.net The reaction is typically carried out by mixing the reactants in a suitable solvent, such as dichloromethane, at room temperature. researchgate.net This method is efficient and provides a direct route to a wide variety of N-arylphthalamic acids by simply changing the substituted aniline used in the reaction. Copper-catalyzed coupling reactions have also been employed for the synthesis of N-aryl anthranilic acids, a related class of compounds.
| Aniline Derivative | Solvent | Resulting Product |
|---|---|---|
| 2-Aminophenol | Dichloromethane | 2-[(2-Hydroxyphenyl)carbamoyl]benzoic acid |
| o-Anisidine (2-Methoxyaniline) | Dichloromethane | 2-[(2-Methoxyphenyl)carbamoyl]benzoic acid |
| o-Chloroaniline | Dichloromethane | 2-[(2-Chlorophenyl)carbamoyl]benzoic acid |
Formation of Carbamoylcarboxylic Acids from Dianhydrides
The synthesis of carbamoylcarboxylic acids, such as this compound, can be achieved through the reaction of dianhydrides with primary amines. A notable example is the regioselective synthesis of N,N'-disubstituted 4,4'-carbonylbis(carbamoylbenzoic) acids and N,N'-disubstituted bis(carbamoyl) terephthalic acids. nih.gov This process involves the treatment of 3,3′,4,4′-benzophenonetetracarboxylic dianhydride or 1,2,4,5-benzenetetracarboxylic dianhydride with various arylalkyl primary amines.
The reaction is a nucleophilic attack of the amine group on the anhydride ring. Specific reaction conditions are crucial to favor the formation of carbamoyl (B1232498) and carboxylic acid functionalities over the thermodynamically more stable imide group. nih.gov The choice of solvent, such as THF, toluene, or ethanol (B145695), depends on the solubility of the reactants. The chemo- and regioselectivity of the resulting products are typically determined using NMR spectroscopy and can be further confirmed by density functional theory (DFT) calculations. nih.gov
Table 1: Synthesis of Bis(carbamoylcarboxylic) Acids from Dianhydrides
| Dianhydride Substrate | Amine Reactant | Product Type |
| 3,3′,4,4′-Benzophenonetetracarboxylic dianhydride | Arylalkyl primary amines | N,N′-disubstituted 4,4′-carbonylbis(carbamoylbenzoic) acids |
| 1,2,4,5-Benzenetetracarboxylic dianhydride | Arylalkyl primary amines | N,N′-disubstituted bis(carbamoyl) terephthalic acids |
This method has been successful in producing a variety of bis(carbamoylcarboxylic) acid compounds with good yields and high purity under controlled conditions.
Formation of Carbamates and Ureas
The formation of carbamates and ureas can be achieved through various synthetic routes. One method involves the reaction of amines with a carbonyl source like phenyl 4,5-dichloro-6-oxopyridazine-1(6H)-carboxylate under mild conditions to selectively produce carbamates, as well as symmetrical and unsymmetrical ureas. researchgate.net Phenylcarbamates derived from primary amines can further react to form ureas. researchgate.net
Another approach to urea (B33335) synthesis involves the catalytic conversion of ammonium carbamate. researchgate.netnih.gov For instance, the tetraammineaquacopper(II) sulfate complex, [Cu(NH3)4(OH2)]SO4, has been shown to catalyze the formation of urea from ammonium carbamate in an aqueous solution at elevated temperatures and pressures. nih.gov Mechanistic studies suggest that the [Cu(NH3)4]2+ complex is an effective catalyst, and the reaction likely proceeds through a coordinated carbamate intermediate. nih.gov
Furthermore, a urea–benzoic acid functionalized magnetic nanoparticle, Fe3O4@SiO2@(CH2)3–urea–benzoic acid, has been developed as a heterogeneous catalyst for the synthesis of various organic compounds. nih.gov This catalyst, possessing both acidic and hydrogen bonding properties, facilitates reactions under mild and environmentally friendly conditions. nih.gov
Acylative Coupling with Alkenes
A modern approach for the synthesis of dihydrochalcones involves the visible-light-induced acylative coupling of benzoic acid derivatives with alkenes. organic-chemistry.org This method utilizes a photocatalyst, such as Mes−Acr−MeClO4, an O-transfer reagent like diphenyl sulfide, a base (K2CO3), and a THF/H2O solvent system. organic-chemistry.org The reaction proceeds under mild photoredox conditions and demonstrates good functional group tolerance with a broad substrate scope. organic-chemistry.org Mechanistic investigations have confirmed that this transformation occurs via a radical pathway, providing an efficient and gentle method for generating acyl radicals from carboxylic acids. organic-chemistry.org
Another strategy for the direct allylic acylation of alkenes with carboxylic acids employs a triple catalytic system. nih.gov This process combines N-heterocyclic carbene (NHC) catalysis, hydrogen atom transfer (HAT) catalysis, and photoredox catalysis. The carboxylic acid is activated in situ, and through a series of catalytic cycles, a C-C bond is formed under mild conditions to yield β,γ-unsaturated ketones. nih.gov
Table 2: Catalytic Systems for Acylative Coupling Reactions
| Reaction Type | Catalytic System | Reactants | Product |
| Visible-Light-Induced Acylative Coupling | Mes−Acr−MeClO4 (photocatalyst), Ph2S (O-transfer reagent), K2CO3 (base) | Benzoic acid derivatives, Alkenes | Dihydrochalcones |
| Direct Allylic Acylation | NHC catalyst, HAT catalyst, Photoredox catalyst | Carboxylic acids, Alkenes | β,γ-unsaturated ketones |
Role as a Ligand in Coordination Chemistry
The carboxylate group and other potential donor atoms within the this compound structure allow it to act as a ligand in coordination chemistry, forming complexes with various metal ions. The coordination mode can be influenced by factors such as pH and the presence of auxiliary ligands. researchgate.net
For example, 2,4-bis-(triazol-1-yl)benzoic acid, a related benzoic acid derivative, has been used as a primary ligand to synthesize novel complexes with Cd(II) and Zn(II) ions. nih.gov In these structures, the ligand coordinates to the metal centers through the carboxylate oxygen atoms and nitrogen atoms from the triazole rings. The resulting complexes can exhibit various dimensionalities, from one-dimensional chains to more complex networks. nih.gov Similarly, 2-pyrazinecarboxylic acid has been shown to form octahedral complexes with Ni(II), Co(II), and Cu(II), where it chelates to the metal ion through both a carboxylate oxygen and a nitrogen atom from the pyrazine (B50134) ring. cjcatal.com
The incorporation of such ligands into metal-organic frameworks (MOFs) or coordination polymers can lead to materials with interesting properties and potential applications in areas like sensing and catalysis. nih.gov
Intramolecular and Intermolecular Hydrogen Bonding Influences
Hydrogen bonding plays a critical role in determining the molecular conformation and crystal packing of this compound and related structures. The presence of both a hydrogen bond donor (the amide N-H and carboxylic acid O-H) and acceptors (the carbonyl oxygens) allows for the formation of both intramolecular and intermolecular hydrogen bonds.
Intramolecular hydrogen bonds can significantly influence a molecule's properties by affecting its conformation and the relative orientation of its functional groups. nih.gov For instance, in molecules with adjacent hydroxyl and carboxylic acid groups, intramolecular hydrogen bonding can occur, which can impact physical properties like melting point. chemistryguru.com.sg The formation of an intramolecular hydrogen bond can lead to a more compact structure and can affect the molecule's acidity and solubility. nih.govyoutube.com
Advanced Applications and Research Directions
Medicinal Chemistry and Pharmaceutical Applications
The unique structural features of 2-(phenylcarbamoyl)benzoic acid have made it a versatile backbone for the development of novel therapeutic agents. Researchers have extensively modified its structure to enhance its pharmacological effects, leading to the discovery of potent antimicrobial, anti-inflammatory, and analgesic compounds.
Derivatives of this compound have demonstrated a broad spectrum of antimicrobial activity, showing promise in combating various pathogenic microorganisms.
A notable area of investigation has been the antitubercular potential of this compound derivatives. Esters of this compound have been synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis H37Rv. Certain structural modifications have been found to be crucial for antimycobacterial efficacy. For instance, the presence of a nitro group on the aryl part of hydrazone derivatives of a related 2-(phenylthio)benzoyl moiety has been shown to enhance activity. Specifically, a 5-nitro-2-thienyl analogue demonstrated a significant inhibitory effect with an IC90 value of 2.96 μg/mL against M. tuberculosis H37Rv. nih.gov
The antibacterial spectrum of this compound derivatives extends to both Gram-positive and Gram-negative bacteria. In a study focused on thioureides of 2-(4-chlorophenoxymethyl)benzoic acid, several compounds exhibited significant antimicrobial activity. The minimal inhibitory concentration (MIC) values varied widely depending on the substitution pattern on the benzene (B151609) ring, with some compounds showing activity at concentrations as low as 32 μg/mL. Notably, certain derivatives were highly active against Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA), with MIC values of 32 μg/mL. These compounds also demonstrated a broad spectrum of activity against enterobacterial strains like Escherichia coli and Salmonella enteritidis, as well as Pseudomonas aeruginosa. researchgate.net
Another study on benzoic acid derivatives highlighted that the presence of electron-withdrawing substituents significantly improved antibacterial activity. nih.gov While not exclusively focused on this compound, this principle of structural modification is relevant to optimizing its antibacterial potential. The general antibacterial activity of benzoic acid is attributed to its ability to disrupt bacterial cell homeostasis by releasing H+ ions into the cytoplasm. nih.gov
| Compound/Derivative Type | Microorganism | Activity (MIC/IC90 in µg/mL) |
|---|---|---|
| 2-(Phenylthio) benzoylarylhydrazone (5-Nitro-2-thienyl analogue) | Mycobacterium tuberculosis H37Rv | 2.96 (IC90) |
| N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(2,6-dichlorophenyl)-thiourea | Staphylococcus aureus | 32 (MIC) |
| N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(4-bromophenyl)-thiourea | Escherichia coli | Data not specified |
| N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(4-bromophenyl)-thiourea | Salmonella enteritidis | Data not specified |
| N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(4-bromophenyl)-thiourea | Pseudomonas aeruginosa | Data not specified |
While specific studies focusing solely on the activity of this compound against nontuberculous mycobacteria (NTM) are limited in the provided context, the demonstrated efficacy against Mycobacterium tuberculosis suggests a potential for activity against NTM as well. The structural similarities between tuberculous and nontuberculous mycobacteria mean that compounds active against one often show some level of activity against the other. Further research is warranted to specifically evaluate the efficacy of these derivatives against clinically relevant NTM species.
N-aryl anthranilic acids, which are derivatives of this compound, have been extensively studied for their anti-inflammatory properties. The carrageenan-induced rat paw edema model is a standard in vivo assay used to screen for acute anti-inflammatory activity.
In one study, a series of N-aryl anthranilic acid derivatives were synthesized and evaluated for their ability to inhibit paw edema. Several of these compounds showed significant anti-inflammatory activity. For instance, some derivatives demonstrated a percentage inhibition of edema comparable to or even exceeding that of the standard drug phenylbutazone (B1037) at the same dose. One potent compound exhibited 51.05% anti-inflammatory activity. researchgate.net
Another study synthesized N-aryl anthranilic acid derivatives via Ullmann condensation and screened them for anti-inflammatory activity. All the synthesized compounds showed significant activity, with two compounds being identified as the most potent. Research has also shown that masking the carboxylic acid moiety of NSAIDs can reduce their gastrotoxic side effects, a strategy that has been applied to derivatives of this compound. researchgate.net The mechanism of anti-inflammatory action is believed to be, at least in part, through the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins, mediators of inflammation. wikipedia.org The anti-inflammatory effect of some benzoic acid derivatives is also linked to the reduction of pro-inflammatory cytokines like TNF-α and IL-1β. nih.govplos.org
| Compound/Derivative | Test Model | % Inhibition of Edema | Reference Drug | % Inhibition by Reference Drug |
|---|---|---|---|---|
| N-substituted anthranilic acid derivative (Compound 5) | Carrageenan-induced rat paw edema | 51.05% | Phenylbutazone | 47.23% |
| N-aryl anthranilic acid derivative (Compound 3a) | Carrageenan-induced rat paw edema | Significant activity (specific % not provided) | Not specified | Not specified |
| N-aryl anthranilic acid derivative (Compound 3c) | Carrageenan-induced rat paw edema | Significant activity (specific % not provided) | Not specified | Not specified |
The evaluation of analgesic activity often accompanies anti-inflammatory screening, as pain is a cardinal sign of inflammation. Derivatives of this compound have also been investigated for their pain-relieving effects.
Common laboratory models to assess analgesic activity include the hot plate test, which measures the response to thermal pain, and the acetic acid-induced writhing test, which evaluates the response to visceral pain. wikipedia.org While peripherally acting analgesics are effective in the writhing test, centrally acting analgesics are typically required to show an effect in the hot plate test. wikipedia.org
Studies on N-phenyl anthranilic acid-based 1,3,4-oxadiazoles have shown that these derivatives possess analgesic activity. wikipedia.org In the tail immersion method, another test for analgesic efficacy, certain derivatives demonstrated significant activity. The analgesic effect is often linked to the anti-inflammatory properties of the compounds, particularly the inhibition of prostaglandin (B15479496) synthesis. Prostaglandins are known to sensitize nerve endings to painful stimuli. Some p-hydroxy benzoic acid derivatives have also been reported to have analgesic effects.
Anticancer and Cytostatic Activities
Derivatives of this compound have been a focal point in the search for new anticancer agents, demonstrating significant cytostatic and cytotoxic activities. Research into novel 2-(phenylcarbamoyl)phenyl 4-substituted benzoates, developed from active salicylanilide (B1680751) derivatives, has shown promising in vitro results against various microbial and cancer cell lines. cymitquimica.com The cytostatic and cytotoxic effects of these ester derivatives were investigated, highlighting the potential of this chemical scaffold. cymitquimica.com
Further studies have synthesized and evaluated organotin(IV) carboxylate derivatives of a related compound, 2-((2-methoxyphenyl)carbamoyl)benzoic acid, for their anticancer properties against H-157 and BHK-21 cell lines using the Sulforhodamine B method. nih.gov Benzoic acid and its derivatives are recognized for their ability to retard the growth of cancer cells, with research suggesting they can inhibit cancer cell proliferation with minimal side effects. researchgate.net The general class of benzoic acid derivatives has been shown to induce apoptosis in cancer cells. rsc.org
Table 1: Investigated Anticancer and Cytostatic Activity of Related Benzoic Acid Derivatives
| Compound Class | Cell Lines Tested | Observed Effect | Reference |
|---|---|---|---|
| 2-(phenylcarbamoyl)phenyl 4-substituted benzoates | Various cancer cell lines | Cytostatic and cytotoxic actions investigated | cymitquimica.com |
| Organotin(IV) derivatives of 2-((2-methoxyphenyl) carbamoyl)benzoic acid | H-157, BHK-21 | Anticancer activity demonstrated | nih.gov |
| Dihydroxy benzoic acid (DHBA) | Cultured cancer cells | Inhibition of HDAC activity, induction of ROS and apoptosis | researchgate.net |
Cholinesterase Inhibition for Alzheimer's Disease Research
The development of novel inhibitors for acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a key strategy in managing Alzheimer's disease. cymitquimica.comnih.gov While direct studies on this compound are limited, extensive research on structurally similar compounds, specifically halogenated 2-hydroxy-N-phenylbenzamides (salicylanilides), provides a strong rationale for its investigation. cymitquimica.comnih.gov
These related benzamides have demonstrated moderate inhibition of AChE, with IC50 values ranging from 33.1 to 85.8 µM, and a weaker inhibition of BuChE. cymitquimica.comnih.gov Notably, many of these derivatives show inhibitory efficiency comparable or superior to the established Alzheimer's drug, rivastigmine. cymitquimica.comnih.gov The introduction of phosphorus-based esters to the salicylanilide structure significantly improved activity against BuChE. cymitquimica.comnih.gov These findings suggest that the N-phenylbenzamide core, central to this compound, is a promising pharmacophore for developing cholinesterase inhibitors. cymitquimica.comnih.gov
Table 2: Cholinesterase Inhibition by Structurally Related 2-Hydroxy-N-phenylbenzamides
| Enzyme | IC50 Value Range | Note | Reference |
|---|---|---|---|
| Acetylcholinesterase (AChE) | 33.1 - 85.8 µM | Moderate inhibition observed. | cymitquimica.comnih.gov |
| Butyrylcholinesterase (BuChE) | 53.5 - 228.4 µM | Generally higher IC50 values compared to AChE. | cymitquimica.comnih.gov |
| Butyrylcholinesterase (BuChE) | 2.4 µM | Achieved with a specific phosphorus-based ester derivative. | cymitquimica.comnih.gov |
Potential as an Active Pharmaceutical Ingredient (API)
This compound and its derivatives hold potential for development as Active Pharmaceutical Ingredients (APIs). The parent compound, benzoic acid, serves as a crucial intermediate in the synthesis of numerous medicinal compounds. Its versatility and established use in pharmaceutical formulations for stability and antimicrobial properties underscore the value of its scaffold.
The biological activities observed in derivatives, such as the anticancer and cholinesterase-inhibiting effects, position the this compound structure as a valuable starting point for drug discovery. A related compound, 2-Benzoylbenzoic acid, is also noted for its biological activity and interest in pharmaceutical research. cymitquimica.com The journey of benzoic acid in the pharmaceutical industry, from a simple preservative to a building block for complex APIs, highlights the potential trajectory for its more complex derivatives like this compound. nih.gov
Drug Design and Development Considerations
The design of new therapeutic agents based on the this compound structure is an active area of research. A key strategy involves the esterification of the carboxylic acid group and substitution on the phenyl rings to modulate biological activity. For instance, a study on 2-(phenylcarbamoyl)phenyl 4-substituted benzoates was based on the known antimicrobial activity of salicylanilides. cymitquimica.com In this work, the most active salicylanilides were selected for esterification with various 4-substituted benzoic acids to create a new library of compounds with enhanced properties. cymitquimica.com
This approach demonstrates a classic drug design strategy: identifying an active pharmacophore and systematically modifying its structure to improve potency, selectivity, and pharmacokinetic properties. The resulting benzoates showed potent antimycobacterial activity, indicating that such modifications can successfully tune the biological profile of the parent structure. cymitquimica.com
Mechanism of Action at Biological Targets
A significant mechanism of action for the anticancer effects of benzoic acid derivatives is the inhibition of histone deacetylases (HDACs). researchgate.net HDACs are crucial enzymes in transcriptional regulation, and their aberrant expression is linked to cancer development. Dietary phenolic compounds, including derivatives of benzoic acid, are known to function as anticancer agents, and recent studies have linked this activity to HDAC inhibition. researchgate.net
Specifically, dihydroxy benzoic acid (DHBA), a derivative, has been shown to inhibit HDAC activity, leading to cancer cell growth inhibition. researchgate.net The proposed downstream effects of HDAC inhibition by these compounds include the induction of reactive oxygen species (ROS) and cellular apoptosis mediated by caspase-3. researchgate.net This mechanism involves arresting the cell cycle and increasing the population of cells in the sub-G0-G1 phase, which is indicative of apoptosis. researchgate.net The ability of HDAC inhibitors to affect virtually all components of the apoptotic machinery makes this a powerful anticancer strategy.
Materials Science Applications
Organic Luminophores and Optical Properties
Currently, there is a lack of specific scientific literature detailing the application of this compound as an organic luminophore or characterizing its fluorescent properties. While some related compounds are known for their photophysical properties, these are not directly transferable. For example, some complex pyrimidine (B1678525) derivatives containing aryl groups are non-fluorescent on their own due to an excited-state intramolecular proton transfer (ESIPT) process that leads to non-radiative decay. cymitquimica.com
However, a structurally similar compound, 2-Benzoylbenzoic acid, is recognized for its ability to absorb UV light, which leads to its use as a photoinitiator in polymer chemistry. cymitquimica.com This property indicates that the general benzoylbenzoic acid framework interacts with UV light, suggesting that derivatives like this compound could possess interesting optical properties worthy of future investigation, though they have not yet been reported.
Environmental Impact and Sustainability in Research
Biodegradability and Environmental Fate Studies
The environmental fate of 2-(Phenylcarbamoyl)benzoic acid is influenced by its chemical stability and breakdown pathways. In aqueous solutions, it can undergo hydrolysis, breaking down into phthalic anhydride (B1165640) and aniline (B41778). epa.gov This hydrolysis is a key factor in its environmental persistence.
While specific and comprehensive biodegradability studies on this compound are not extensively detailed in the available literature, related compounds offer some insights. For instance, some polyurethane foams based on similar structures have shown susceptibility to microbial biodegradation, suggesting that the amide and ester linkages present in such molecules can be targeted by microbial enzymes like esterases and amidases. epa.gov Phthalic acid, a related dicarboxylic acid, is not considered persistent in the environment. nih.gov
The use of N-phenylphthalamic acid as a plant growth regulator implies its direct introduction into agricultural environments. researchgate.netgoogle.com Its fate in soil and water systems is of particular interest. Phthalic acid esters (PAEs), a class of compounds related to the core structure of this compound, are recognized as widespread environmental contaminants found in soil, sediment, and water. ut.ac.irmdpi.comnih.gov These compounds can be released from plastic products and accumulate in the environment, with their persistence and transport being subjects of extensive study. nih.govmdpi.com For example, studies in agricultural fields have shown that PAEs can accumulate in the soil from plastic film mulching, with concentrations fluctuating over time due to degradation and uptake processes. nih.gov
Formation of Persistent Organic Pollutants (POPs) under Specific Conditions
There is no direct evidence to classify this compound as a Persistent Organic Pollutant (POP) under the definitions set by international conventions like the Stockholm Convention. However, the environmental behavior of structurally related compounds, namely phthalic acid esters (PAEs), raises concerns.
PAEs are considered pervasive emerging pollutants and are included on lists of hazardous substances by agencies like the U.S. Environmental Protection Agency (EPA) and the European Union. ut.ac.ir This is due to their widespread presence, potential for endocrine disruption, and other toxic effects. nih.govut.ac.irmdpi.com The primary source of PAE pollution is their release from consumer and industrial plastic products, where they are not chemically bound to the polymer matrix. nih.govmdpi.com
While this compound itself is not a PAE, its synthesis involves phthalic anhydride, a precursor to many phthalates. lookchem.comstudylib.net The degradation of materials synthesized from or with this compound could potentially release substances of concern, although specific studies identifying POP formation directly from this compound are lacking. Council Regulation (EC) No 850/2004 addresses POPs within the EU, but this compound is not explicitly listed as such in the provided search results. ebin.pub
Lifecycle Analysis in Chemical Production and Use
Production: The primary synthesis route for this compound involves the reaction of phthalic anhydride with aniline. lookchem.comstudylib.net This process is often conducted in organic solvents. studylib.net
Use: The compound serves as a versatile intermediate in the chemical industry for synthesizing dyes, pharmaceuticals, and high-performance polymers like polyimides. lookchem.compageplace.de It is also registered for use as a plant growth regulator, which leads to its direct application in agriculture. lookchem.comebin.pub
End-of-Life: The environmental fate at the end of its service life depends on the final product. As a component in polymers, its disposal would be tied to the lifecycle of the plastic material, which could involve landfilling, incineration, or recycling. When used in agriculture, it enters the soil and water ecosystems, where it undergoes degradation. Regulatory bodies like the European Chemicals Agency (ECHA) have conducted assessments on substances including N-phenylphthalamic acid, but it was not approved for continued use as a plant protection product in the EU. scc-gmbh.descc-gmbh.delegislation.gov.ukhelsinki.fi
Sustainable Synthesis and Waste Management
In response to the environmental concerns associated with traditional chemical manufacturing, research has focused on developing more sustainable, or "green," synthesis methods for this compound and its derivatives, such as N-aryl phthalimides.
Traditional synthesis methods often require harsh reaction conditions. researchgate.net Modern approaches aim to improve efficiency and reduce environmental impact. Key developments in sustainable synthesis include:
Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to accelerate the formation of N-phenylphthalamic acid and its subsequent cyclization to N-phenylphthalimide. semanticscholar.orgmdpi.com This method can lead to faster reaction times and potentially lower energy consumption compared to conventional heating. semanticscholar.orgmdpi.com
Solvent-Free and Solid-Phase Synthesis: Researchers have developed facile and environmentally friendly methods that avoid bulk solvents. One such technique involves the simple physical grinding of phthalic anhydride and an amine with a catalyst like p-toluenesulphonic acid in the solid phase to produce the corresponding monoacid monoamide. lookchem.com
Organocatalysis: Mild and organocatalytic strategies are being explored for the synthesis of N-aryl phthalimides from phthalamic acid, avoiding the use of harsh metal catalysts. researchgate.net
Conclusion and Future Research Directions
Summary of Current Research Landscape
Research on 2-(Phenylcarbamoyl)benzoic acid, also known by its common name N-phenylphthalamic acid, has touched upon its synthesis, chemical behavior, and practical applications, particularly in agriculture.
The synthesis of this compound and its substituted derivatives is straightforward, typically involving the reaction of phthalic anhydride (B1165640) with aniline (B41778) or a corresponding substituted aniline. researchgate.net This method is efficient and utilizes readily available starting materials. researchgate.net
The chemical reactivity of the compound is notably characterized by its propensity to undergo intramolecular cyclization. Computational studies, specifically using second-order Møller-Plesset perturbation (MP2) theory, have investigated the mechanism of its conversion to N-phenylphthalimide in the presence of glacial acetic acid. nih.govmdpi.com These studies revealed a two-step, acid-catalyzed process involving the formation of a tetrahedral intermediate followed by a rate-determining dehydration step. nih.govmdpi.com Further computational work using Density Functional Theory (DFT) at the B3LYP level has been employed to analyze the molecular structure, frontier molecular energies (HOMO/LUMO), and other electronic properties of related substituted analogues. researchgate.net
A significant application of this compound is its use as a plant growth regulator in agriculture. plantgrowthhormones.com It has been shown to improve fruit setting and increase yield in various fruit crops, including sweet and sour cherries. plantgrowthhormones.comcabidigitallibrary.org The compound is believed to act by enhancing the delivery of nutrients and promoting pollination and fertilization processes. plantgrowthhormones.com While effective in increasing the number of fruits, research indicates that this can lead to smaller individual fruits if not coupled with adequate nutrient supply. cabidigitallibrary.org
In the realm of medicinal chemistry, while the parent acid is less explored, derivatives have shown promise. Novel 2-(phenylcarbamoyl)phenyl 4-substituted benzoates have been synthesized and evaluated for their in vitro antimicrobial activity, demonstrating potent inhibition against Mycobacterium tuberculosis, including multidrug-resistant strains, and other bacteria like methicillin-resistant Staphylococcus aureus. nih.gov
Unexplored Research Avenues and Potential Discoveries
Despite the existing knowledge, vast areas of research concerning this compound remain uncharted, offering fertile ground for new discoveries.
Medicinal Chemistry: The demonstrated antimicrobial activity of its esters strongly suggests that the parent acid could serve as a valuable scaffold for the development of new therapeutic agents. nih.gov Systematic derivatization of the parent molecule—by modifying the phenyl ring or the carboxylic acid group—could lead to compounds with enhanced potency or a broader spectrum of activity against bacterial and fungal pathogens. Furthermore, given that many benzoic acid derivatives exhibit a wide range of biological activities, including anticancer properties, screening this compound and its analogues against various cancer cell lines is a logical and promising research direction. preprints.org
Materials Science: The bifunctional nature of this compound, possessing both a carboxylic acid and an amide group, makes it an intriguing candidate as a monomer for polymer synthesis. It could potentially be used to create novel polyamides or poly(amide-ester)s with unique thermal or mechanical properties. Its aromatic structure could impart rigidity and thermal stability to the resulting polymers, making them suitable for specialized applications.
Agrochemical Mechanism of Action: While its efficacy as a plant growth regulator is known, the precise molecular mechanism behind its action is not fully understood. plantgrowthhormones.comcabidigitallibrary.org Future research could focus on identifying the specific biological pathways it modulates within plants. Understanding how it influences endogenous hormone levels and nutrient transport could lead to the design of more potent and selective next-generation agrochemicals. plantgrowthhormones.com
Coordination Chemistry: The carboxylic acid and amide functionalities present potential sites for coordination with metal ions. The synthesis and characterization of metal complexes of this compound could yield compounds with interesting structural features and potential applications in catalysis, magnetism, or as new metallodrugs.
Challenges and Opportunities in this compound Research
Future research efforts will invariably face certain challenges while also being presented with significant opportunities.
Challenges: The primary chemical challenge associated with this compound is its inherent instability with respect to cyclization. The tendency to form the thermodynamically stable N-phenylphthalimide, especially under heat or in acidic or basic conditions, can complicate its synthesis, purification, storage, and application in various reaction environments. nih.govmdpi.com This requires careful control of reaction conditions and may limit its utility in certain synthetic pathways that require harsh conditions.
Opportunities: A major opportunity lies in the compound's simple and cost-effective synthesis from common industrial chemicals. researchgate.net This accessibility makes it an attractive starting material and building block for both academic research and industrial applications. The established use in agriculture provides a solid foundation to build upon, with clear opportunities for optimization and the development of new formulations. cabidigitallibrary.org The most significant opportunity, however, may be in medicinal chemistry. The promising antimicrobial results from its derivatives suggest a high potential for discovering new lead compounds for infectious diseases, an area of critical global health need. nih.gov By systematically exploring its structure-activity relationships, researchers have the opportunity to develop novel molecules that could address the growing problem of antimicrobial resistance.
Q & A
Q. How can researchers synthesize 2-(Phenylcarbamoyl)benzoic acid, and what are the critical reaction parameters?
- Methodological Answer : Synthesis typically involves coupling benzoic acid derivatives with phenyl isocyanate intermediates. A two-step process (as described for analogous compounds) includes reacting 3- or 4-substituted benzoic acids with phenyl isocyanates in the presence of coupling agents like TBTU and DIPEA in dichloromethane (DCM). Key parameters include maintaining anhydrous conditions, optimizing stoichiometry of reactants (1:1.2 molar ratio), and using catalytic 4-DMAP to enhance reactivity . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate the product.
Q. What spectroscopic techniques are recommended for structural characterization of this compound?
- Methodological Answer : Use FT-IR (4000–400 cm⁻¹) to identify carbonyl (C=O, ~1700 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) groups. NMR (¹H and ¹³C) in DMSO-d₆ or CDCl₃ resolves aromatic protons (δ 7.2–8.0 ppm) and the carbamoyl moiety (amide proton at δ ~10 ppm). Raman spectroscopy (3500–50 cm⁻¹) complements vibrational analysis. For purity validation, HPLC with a C18 column (acetonitrile/water gradient) is advised .
Q. How can solubility and stability of this compound be optimized for in vitro assays?
- Methodological Answer : Solubility in polar solvents (e.g., DMSO, methanol) is moderate. For aqueous buffers, prepare stock solutions in DMSO (<1% v/v final concentration) to avoid precipitation. Stability studies (pH 7.4, 37°C) over 24 hours with LC-MS monitoring are recommended. Use inert atmospheres (N₂) during storage to prevent hydrolysis of the carbamoyl group .
Advanced Research Questions
Q. What computational strategies can predict the electronic and vibrational properties of this compound?
- Methodological Answer : Perform DFT calculations (B3LYP/6-311++G(d,p)) to model molecular geometry, HOMO-LUMO energies, and electrostatic potential surfaces. Assign vibrational modes using potential energy distribution (PED) analysis via the SQM method. Compare computed IR/Raman spectra with experimental data to validate force fields. Software packages like Gaussian 09 or ORCA are standard for such analyses .
Q. How does this compound interact with biological targets like cyclooxygenase (COX) enzymes, and how can this be experimentally validated?
- Methodological Answer : Molecular docking (AutoDock Vina, GOLD) predicts binding affinity to COX-2’s active site. In vitro assays include:
- Enzyme inhibition : Measure IC₅₀ via colorimetric COX-2 inhibition kits (e.g., Cayman Chemical).
- Anti-inflammatory activity : Use carrageenan-induced rat paw edema models, comparing efficacy to aspirin.
- Toxicity : Acute oral toxicity tests in rodents (OECD 423 guidelines) to determine LD₅₀ (expected >2000 mg/kg, similar to aspirin) .
Q. What strategies are effective for integrating this compound into metal-organic frameworks (MOFs)?
- Methodological Answer : Leverage the carboxylate and carbamoyl groups as coordination sites. Synthesize MOFs via solvothermal reactions with metal salts (e.g., Zn(NO₃)₂, CuCl₂) in DMF/ethanol at 80–120°C. Characterize porosity via BET surface area analysis and confirm structure with PXRD. Applications in catalysis or gas storage require testing CO₂/N₂ adsorption isotherms .
Q. How can analytical methods resolve discrepancies in purity assessments across batches?
- Methodological Answer : Implement orthogonal techniques:
- Quantitative NMR (qNMR) using maleic acid as an internal standard.
- LC-MS/MS to detect trace impurities (e.g., unreacted phenyl isocyanate).
- TGA-DSC to assess thermal decomposition profiles (deviations >5% indicate batch inconsistencies).
Cross-validate with certified reference standards (e.g., NIST-traceable materials) .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the compound’s enzymatic inhibition potency?
- Methodological Answer : Replicate assays under standardized conditions (pH 7.4, 25°C) using identical enzyme sources (e.g., recombinant human COX-2). Control for solvent effects (DMSO vs. buffer) and pre-incubation times. Use statistical tools (ANOVA, Tukey’s post-hoc test) to compare IC₅₀ values. If discrepancies persist, conduct isothermal titration calorimetry (ITC) to directly measure binding thermodynamics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
